Tris(4-chlorophenyl) phosphite

Description

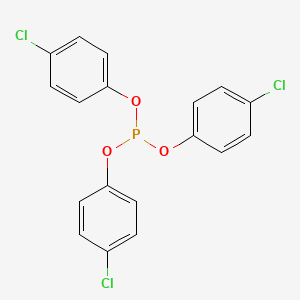

Tris(4-chlorophenyl) phosphite is an organophosphorus compound with the formula (C₆H₄Cl)₃PO₃. For example, tris(4-chlorophenyl)phosphine (CAS 1159-54-2) has a molecular weight of 365.62 g/mol, a melting point of 96–101°C, and applications as an intermediate in organic syntheses . The phosphite variant likely shares steric and electronic characteristics due to its substituted aryl groups, though its reactivity and stability differ owing to the phosphite (P-O) linkage instead of phosphine (P-C) or phosphate (P=O) bonds.

Properties

CAS No. |

5679-61-8 |

|---|---|

Molecular Formula |

C18H12Cl3O3P |

Molecular Weight |

413.6 g/mol |

IUPAC Name |

tris(4-chlorophenyl) phosphite |

InChI |

InChI=1S/C18H12Cl3O3P/c19-13-1-7-16(8-2-13)22-25(23-17-9-3-14(20)4-10-17)24-18-11-5-15(21)6-12-18/h1-12H |

InChI Key |

AMGMFFUMIJRDGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OP(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Tris(4-chlorophenyl) phosphite serves as a crucial reagent in various organic synthesis reactions. It is particularly noted for its role in:

- Cross-Coupling Reactions : This compound is employed as a ligand in several cross-coupling reactions, including:

- Synthesis of Chromans and Dienes : It enables the preparation of chromans and (E,E)-1,3-dienes through reactions involving γ-substituted allenoates and aldehydes .

Catalysis

This compound acts as a cocatalyst in various catalytic processes:

- Rhodium-Catalyzed Reactions : It aids in regioselective alkenylation of aromatic C-H bonds and hydrogenation reactions, enhancing selectivity and efficiency .

- Platinum-Catalyzed Reactions : Used in allylation reactions, which are critical for constructing complex organic molecules .

Material Science

In material science, this compound is utilized as a polymerization catalyst. Its properties facilitate the production of high-performance polymers, impacting sectors such as coatings, adhesives, and plastics .

Environmental Studies

Recent studies have investigated the environmental impact of tris(4-chlorophenyl) phosphine derivatives on biological systems. For instance, research has shown that these compounds can disrupt pancreatic development in zebrafish embryos, indicating potential endocrine-disrupting effects . This highlights the importance of assessing chemical safety and environmental impact.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Cross-coupling reactions (Buchwald-Hartwig, Suzuki) |

| Catalysis | Cocatalyst for rhodium and platinum reactions |

| Material Science | Polymerization catalyst for high-performance materials |

| Environmental Studies | Investigating biological impacts on aquatic life |

Case Study 1: Cross-Coupling Efficiency

In a study examining the efficiency of this compound in cross-coupling reactions, it was found that using this phosphine ligand significantly increased yields compared to traditional ligands. The study highlighted its effectiveness in forming stable carbon-nitrogen bonds under mild conditions.

Case Study 2: Environmental Impact Assessment

Research conducted on zebrafish exposed to tris(4-chlorophenyl) phosphine derivatives revealed significant morphological changes in pancreatic development. The study emphasized the need for comprehensive environmental assessments of chemical compounds used in industrial applications .

Comparison with Similar Compounds

Tris(nonylphenyl) Phosphite (TNPP)

- Structural Similarities: TNPP contains three nonylphenyl groups attached to a phosphite core, analogous to the chlorophenyl substituents in tris(4-chlorophenyl) phosphite. Both act as antioxidants, stabilizing polymers against thermal and oxidative degradation .

- Applications : TNPP is widely used in plastics, rubber, and adhesives to extend product lifespan. Its market is projected to grow at a 6.78% CAGR (2024–2028), driven by demand in electronics and automotive sectors . In contrast, this compound’s applications remain less documented but may align with niche industrial stabilization roles.

- Toxicity and Regulation: TNPP is flagged for structural similarity to alkylphenols on the SIN List (e.g., CAS 3050-88-2), raising concerns about endocrine disruption . OEKO-TEX® standards restrict TNPP in textiles due to residual 4-nonylphenol content . This compound’s chlorinated aryl groups may pose environmental persistence risks, though specific ecotoxicological data are lacking .

Table 1: Key Properties of TNPP vs. This compound

Tris(trimethylsilyl) Phosphite

- Function : Used as an electrolyte additive in lithium-ion batteries to mitigate impedance rise and suppress self-discharge .

- Performance : Outperforms tris(trimethylsilyl) phosphate in forming stable solid-electrolyte interphases (SEI) . This compound’s bulkier aryl groups may hinder similar electrochemical applications due to reduced solubility and higher steric hindrance.

Tris(2,4-di-tert-butylphenyl) Phosphite

- Safety: Acute toxicity and skin irritation risks are noted, but PBT/vPvB assessments are inconclusive . The chlorophenyl variant’s safety profile is undefined, though chlorine substituents could increase toxicity compared to tert-butyl groups.

Triphenyl Phosphite

- Reactivity : A smaller analog with phenyl groups, used as a ligand in coordination chemistry and a precursor in organic synthesis . This compound’s electron-withdrawing Cl substituents may enhance its Lewis acidity, altering catalytic behavior compared to triphenyl phosphite.

Preparation Methods

Single-Stage vs. Multi-Stage Processes

Early methods employed single-stage reactions but faced challenges with exothermicity and byproduct formation. Modern approaches adopt multi-stage protocols:

Multi-stage processes improve space/time yields by 27–35% compared to single-stage methods, as demonstrated in analogous tris(2,4-ditert-butylphenyl) phosphite syntheses.

Catalyst Selection

Effective catalysts mitigate HCl-induced side reactions and accelerate substitution:

-

Amines/ammonium salts : Triethylamine (TEA) and tetramethylammonium chloride (TMAC) exhibit 89–94% efficiency at 0.5–2 mol% loading.

-

Phosphines : Triphenylphosphine (TPP) enhances regioselectivity but requires strict moisture control.

-

Metal complexes : ZnCl₂ and FeCl₃ at 0.1–0.3 mol% reduce reaction times by 40% through Lewis acid activation.

Solvent-Free Synthesis and Scalability

Industrial-scale production favors solvent-free conditions to minimize waste and purification costs. Key parameters include:

-

Temperature gradients : Ramping from 70°C to 210°C over 3–5 hours prevents thermal decomposition of intermediates.

-

HCl management : Continuous nitrogen sparging or vacuum stripping (20–50 hPa) removes HCl, maintaining reaction equilibrium.

Pilot studies on analogous triaryl phosphites achieved 92% purity at 500 kg batch sizes using:

-

In-line IR monitoring : Tracks PCl₃ consumption in real time.

-

Falling-film evaporators : Efficiently remove HCl and low-boiling impurities.

Byproduct Analysis and Mitigation

Common byproducts and control strategies include:

| Byproduct | Formation Pathway | Mitigation Strategy |

|---|---|---|

| Bis(4-chlorophenyl) chlorophosphate | Incomplete substitution | Stage-wise catalyst addition |

| Tetrachlorophenoxydichlorophosphate | HCl reflux | Vacuum stripping during Stage 3 |

| Oligomeric phosphites | Thermal polymerization | Temperature control <210°C |

Gas chromatography-mass spectrometry (GC-MS) analyses reveal that multi-stage protocols reduce bis- and oligomer content from 12–15% to <2%.

Alternative Synthetic Routes

Grignard Reagent Approach

Reacting 4-chlorophenylmagnesium bromide with PCl₃ offers a low-temperature alternative:

-

Prepare 4-chlorophenylmagnesium bromide in THF under N₂.

-

Add PCl₃ dropwise at −10°C to 0°C.

-

Quench with NH₄Cl, extract with dichloromethane.

This method achieves 78–85% yield but requires rigorous anhydrous conditions.

Phosphine Oxide Reduction

Reducing tris(4-chlorophenyl)phosphine oxide provides a two-step pathway:

-

Synthesize phosphine oxide via Staudinger reaction.

-

Reduce with LiAlH₄ or HSiCl₃ at 80–100°C.

While avoiding PCl₃ handling, this route suffers from lower overall yields (62–68%) and higher costs.

Crystallographic and Purity Considerations

Single-crystal X-ray diffraction of tris(4-chlorophenyl) phosphate (a common hydrolysis byproduct) reveals:

-

Crystal system : Monoclinic, P2₁/n space group

-

Unit cell parameters :

These data inform recrystallization protocols for phosphite purification. Ethanol/water mixtures (3:1 v/v) yield 99.2% pure product after two recrystallizations.

Industrial-Scale Process Design

Optimized large-scale production integrates:

-

Continuous flow reactors : Residence time 45–60 minutes at 185°C.

-

In-situ HCl capture : NaOH scrubbers reduce corrosion and environmental release.

-

Automated distillation : Molecular stills operate at 0.1–0.5 hPa, 190–200°C.

Economic analyses suggest a 14% cost reduction versus batch methods, primarily from reduced catalyst loading and energy recovery .

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying Tris(4-chlorophenyl) phosphite in polymer matrices?

Methodological Answer:

To identify and quantify this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use P NMR to confirm the phosphite structure and H/C NMR for aryl group characterization. Ensure deuterated solvents (e.g., CDCl) are compatible with the compound .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS can determine molecular weight and fragmentation patterns. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) modes are suitable for non-volatile phosphites .

- Liquid Chromatography (HPLC/UPLC): Optimize reverse-phase methods with UV detection (e.g., 220–280 nm) for quantification. Note that detection limits (LOQ) may vary; highlights challenges in achieving low LOQs for structurally similar phosphites, necessitating method validation and potential use of internal standards .

Considerations:

- Calibrate instruments using certified reference materials.

- Account for matrix interference by spiking polymer extracts with known concentrations.

Basic: What protocols ensure safe handling and stability of this compound during experiments?

Methodological Answer:

- Storage: Store in airtight, light-resistant containers under inert gas (e.g., N) at –20°C to prevent hydrolysis or oxidation. emphasizes avoiding moisture and high temperatures for analogous phosphites .

- Handling: Use gloves (nitrile or neoprene) and safety goggles in a fume hood. Minimize dust generation during weighing .

- Stability Testing: Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC. notes that some phosphites remain stable under recommended conditions but degrade under incompatible environments .

Advanced: How can conflicting data on the thermal degradation products of this compound in polymer systems be resolved?

Methodological Answer:

Conflicting data often arise from variations in polymer composition, processing temperatures, or analytical methods. To address this:

Controlled Degradation Experiments:

- Degrade the compound in inert (N) and oxidative (air) atmospheres using thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile products .

Cross-Validation:

- Compare results from multiple techniques (e.g., Py-GC-MS for rapid screening vs. HPLC for non-volatile residues). highlights similar approaches for phosphite stabilizers in polyethylene .

Polymer-Specific Studies:

- Account for interactions between the phosphite and polymer additives (e.g., hindered phenols) that may alter degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.